molecular formula C10H11N3O2 B455848 2-(4-Cyanophenoxy)propanehydrazide CAS No. 438219-13-7

2-(4-Cyanophenoxy)propanehydrazide

Cat. No.: B455848
CAS No.: 438219-13-7
M. Wt: 205.21g/mol
InChI Key: SIPGZMLRKJAGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyanophenoxy)propanehydrazide is an organic compound with the molecular formula C₁₀H₁₁N₃O₂ It is characterized by the presence of a cyanophenoxy group attached to a propanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyanophenoxy)propanehydrazide typically involves the reaction of 4-cyanophenol with 2-bromopropanehydrazide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-cyanophenol is replaced by the propanehydrazide group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Cyanophenoxy)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Cyanophenoxy)propanehydrazide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenoxy)propanehydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyanophenoxy group plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • 2-(4-Cyanophenoxy)ethanehydrazide
  • 2-(4-Cyanophenoxy)butanehydrazide
  • 2-(4-Cyanophenoxy)pentanehydrazide

Uniqueness: 2-(4-Cyanophenoxy)propanehydrazide is unique due to its specific chain length and the presence of the cyanophenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-cyanophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-7(10(14)13-12)15-9-4-2-8(6-11)3-5-9/h2-5,7H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPGZMLRKJAGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.